molecular formula C8H8<br>C8H8<br>C6H5CHCH2 B137428 Styrene CAS No. 100-42-5

Styrene

Cat. No.: B137428
CAS No.: 100-42-5
M. Wt: 104.15 g/mol
InChI Key: PPBRXRYQALVLMV-UHFFFAOYSA-N
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Description

Styrene (C₈H₈), an aromatic hydrocarbon with the chemical structure C₆H₅CH=CH₂, is a colorless, volatile liquid with a sweet odor . It is a foundational monomer in industrial chemistry, primarily valued for its high susceptibility to polymerization and capacity to form a versatile range of commercially significant materials . Its primary research and industrial value lies in its role as a precursor for an array of polymers and copolymers. The most prominent application is in the production of polythis compound (PS), a rigid plastic widely used in packaging, consumer goods, and insulation . Furthermore, this compound is a critical component in various copolymer systems. These include acrylonitrile butadiene this compound (ABS) for tough, engineering-grade plastics; this compound-butadiene rubber (SBR) for synthetic rubber applications like tires; and this compound-butadiene latex (SBL) for adhesives, paper coating, and carpet backing . The global this compound market, valued at tens of billions of USD, underscores its critical role in sectors such as packaging, automotive, construction, and consumer electronics . Contemporary research is focused on advancing the sustainability of this compound-based materials. Key areas of innovation include the development of novel recycling technologies, such as pyrolysis, to break down polythis compound waste , and the synthesis of new degradable this compound-copolymers by introducing cleavable functional groups like disulfide bonds into the polymer backbone . Concurrently, biotechnology approaches are being explored, utilizing enzymes like this compound oxide isomerase to convert this compound or its derivative, this compound oxide, into valuable compounds such as phenylacetaldehyde, demonstrating a pathway for bio-catalysis and detoxification . Disclaimer: This product is intended For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use. It should be handled by qualified professionals in a controlled laboratory setting, as this compound is a flammable liquid and exposure can pose health risks .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

styrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBRXRYQALVLMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8, Array
Record name STYRENE MONOMER, STABILIZED
Source CAMEO Chemicals
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Record name STYRENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

28213-80-1, 28325-75-9, 29967-69-9, 9003-53-6, 25086-18-4, 25247-68-1, 25820-70-6
Record name Ethenylbenzene trimer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28213-80-1
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Record name Syndiotactic polystyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28325-75-9
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Record name Ethenylbenzene tetramer
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URL https://commonchemistry.cas.org/detail?cas_rn=29967-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Polystyrene
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Record name Isotactic polystyrene
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Record name Ethenylbenzene dimer
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Record name Benzene, ethenyl-, labeled with deuterium, homopolymer
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID2021284
Record name Styrene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Styrene monomer, stabilized appears as a clear colorless to dark liquid with an aromatic odor. Vapors heavier than air and irritating to the eyes and mucous membranes. Subject to polymerization. If the polymerization takes place inside a closed container, the container may rupture violently. Less dense than water and insoluble in water. Used to make plastics, paints, and synthetic rubber., Gas or Vapor; Liquid; Water or Solvent Wet Solid, Colorless to yellow, oily liquid with a sweet, floral odor; [NIOSH], Liquid, COLOURLESS-TO-YELLOW OILY LIQUID., Colorless to yellow, oily liquid with a sweet, floral odor.
Record name STYRENE MONOMER, STABILIZED
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4553
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Benzene, ethenyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Styrene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/32
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
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Record name Styrene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034240
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name STYRENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name STYRENE (VINYL BENZENE; PHENYLETHYLENE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/14
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Styrene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0571.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

293 to 295 °F at 760 mmHg (NTP, 1992), 145.3 °C, 145.00 to 146.00 °C. @ 760.00 mm Hg, 145 °C, 293 °F
Record name STYRENE MONOMER, STABILIZED
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4553
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Styrene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Styrene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034240
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name STYRENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name STYRENE (VINYL BENZENE; PHENYLETHYLENE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/14
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Styrene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0571.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

88 °F (NTP, 1992), The Guide from the Emergency Response Guidebook is for "Styrene monomer, stabilized." 34 °C, 32.0 °C (89.6 °F) - closed cup, 88 °F (31 °C) - closed cup, 34.4 °C (Tag closed cup); 36.7 °C (Tag open cup)., 31 °C c.c., 88 °F
Record name STYRENE MONOMER, STABILIZED
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4553
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Styrene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/32
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Styrene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name STYRENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name STYRENE (VINYL BENZENE; PHENYLETHYLENE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/14
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Styrene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0571.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 300 mg/L at 25 °C, Insoluble in water, Soluble in ethanol, ether, and acetone; miscible with benzene; slightly soluble in carbon tetrachloride, Soluble in carbon disulfide, alcohol, ether, methanol, acetone, For more Solubility (Complete) data for Styrene (6 total), please visit the HSDB record page., 0.31 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.03, 0.03%
Record name STYRENE MONOMER, STABILIZED
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4553
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Styrene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Styrene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034240
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name STYRENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Styrene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0571.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.906 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9016 g/cu cm at 25 °C, Percent in saturated air at 760 mm Hg & 15 °C: 0.57; density of saturated vapor-air mixture at 760 mm Hg & 15 °C: 1.02 (Air = 1), Relative density (water = 1): 0.91, 0.91
Record name STYRENE MONOMER, STABILIZED
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4553
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Styrene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name STYRENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name STYRENE (VINYL BENZENE; PHENYLETHYLENE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/14
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Styrene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0571.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

3.6 (Air = 1), Relative vapor density (air = 1): 3.6
Record name Styrene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name STYRENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

4.3 mmHg at 59 °F ; 9.5 mmHg at 86 °F; 10 mmHg at 95 °F (NTP, 1992), 6.4 [mmHg], 6.40 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.67, 5 mmHg
Record name STYRENE MONOMER, STABILIZED
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4553
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Styrene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/32
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Styrene
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Impurities

Polymer, <10 ppm by wt; C8, 400-800 ppm by wt; C9, 500-1000 ppm by wt; benzaldehyde, <50 ppm by wt; peroxides, <30 ppm by wt; inhibitor (tertbutylcatechol), 10-50 ppm by wt; chlorides, <10 ppm by wt
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Color/Form

Colorless to yellowish, oily liquid, Viscous liquid

CAS No.

100-42-5
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Melting Point

-24 to -23 °F (NTP, 1992), -30.65 °C, Latent heat of fusion: 10.95 kJ/mole (at melting point); Latent heat of sublimation: 43.9 kJ/mole (25 °C); Heat of formation: 103.8 kJ/mole (25 °C); Ionization potential: 8.42 eV, -33 °C, -30.6 °C, -23 °F
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Preparation Methods

Thermodynamics and Reaction Conditions

The dehydrogenation of ethylbenzene (EB) to styrene (St) is highly endothermic (ΔH=+129.4kJ/mol\Delta H = +129.4 \, \text{kJ/mol}) and equilibrium-limited. Elevated temperatures (550–650°C) and reduced pressures shift equilibrium toward this compound. At 600°C and 0.1 bar, equilibrium EB conversion reaches ~83%, though industrial reactors achieve 50–60% conversion due to kinetic and operational constraints. Steam dilution (5:1 to 12:1 molar ratio) mitigates partial pressure, supplies heat, and minimizes coking via the water-gas shift reaction (C+H2OCO+H2\text{C} + \text{H}_2\text{O} \rightarrow \text{CO} + \text{H}_2).

Table 1: Key Reaction Parameters for EB Dehydrogenation

ParameterValue/RangeSource
Temperature550–650°C
Steam/EB Molar Ratio5:1 to 12:1
Equilibrium Conversion83% (600°C, 0.1 bar)
Industrial Conversion50–60%

Catalysts and Promoters

Iron oxide-based catalysts, promoted with potassium, dominate industrial use. The active phase comprises KFeO2\text{KFeO}_2 supported on Fe3O4\text{Fe}_3\text{O}_4, where potassium enhances basicity, facilitates coke gasification, and stabilizes the Fe3+\text{Fe}^{3+} oxidation state. Modern catalysts, such as mesoporous PBN/cordierite\text{PBN}/\text{cordierite}, achieve 0.341 kmol/m³/h this compound yield at 873.15 K and 9350 Pa EB partial pressure. Deactivation arises from coke deposition (2–5 wt%) and potassium migration, necessitating regeneration cycles every 1–2 years.

Table 2: Catalyst Compositions and Performance

Catalyst SystemPromotersThis compound Yield (kmol/m³/h)ConditionsSource
KFeO2/Fe3O4\text{KFeO}_2/\text{Fe}_3\text{O}_4K0.28–0.34600°C, 0.1 bar
Mesoporous PBN/cordieriteNone0.341873.15 K, 9350 Pa

Reactor Design and Process Optimization

Fixed-bed reactors operate adiabatically or isothermally, with radial/axial flow configurations. A 2D reactor model coupling reaction kinetics and transport phenomena predicts optimal conditions: 873.15 K, 109 mL/min flow rate, and 9350 Pa EB partial pressure. Steam injection reduces coke formation by 30–40%, while higher S/O ratios (>10:1) improve catalyst longevity.

This compound Monomer/Propylene Oxide (SM/PO) Process

Alkylation of Benzene

Benzene alkylation with ethene over ZSM-5 zeolites (380–420°C, 10–20 bar) yields ethylbenzene. Integrated SM/PO plants utilize fluid catalytic cracking (FCC) off-gases for ethene supply, enhancing cost efficiency.

Oxidation to Ethylbenzene Hydroperoxide

Liquid-phase oxidation of EB with air (130–150°C, 2–3 bar) produces ethylbenzene hydroperoxide (EBHP). Acetophenone, a byproduct, is hydrogenated to 1-phenylethanol for this compound synthesis.

Epoxidation and Dehydration

EBHP reacts with propene over Mo or Ti/SiO₂ catalysts (75–150°C, 80 bar) to form propylene oxide (PO) and 1-phenylethanol. Dehydration of 1-phenylethanol over Al2O3\text{Al}_2\text{O}_3 yields this compound with 85–90% selectivity.

Table 3: SM/PO Process Conditions and Outputs

StepConditionsProductsSelectivitySource
Alkylation380–420°C, 10–20 barEthylbenzene>95%
Oxidation130–150°C, 2–3 barEBHP, Acetophenone70–80%
Epoxidation75–150°C, 80 barPO, 1-Phenylethanol85–90%
Dehydration250–300°CThis compound85–90%

Emerging Methods and Innovations

Direct Dehydrogenation Technologies

Steam-free direct dehydrogenation using PBN/cordierite\text{PBN}/\text{cordierite} catalysts achieves 65% EB conversion at 873.15 K, outperforming conventional methods. Membrane reactors employing Pd/Ag\text{Pd}/\text{Ag} alloys enhance hydrogen removal, shifting equilibrium toward this compound.

Advances in Catalyst Development

Core-shell catalysts (e.g., Fe3O4@SiO2\text{Fe}_3\text{O}_4@\text{SiO}_2) reduce potassium loss, while bimetallic systems (Fe-Cu) suppress coke formation by 50%.

Comparative Analysis of Preparation Methods

Table 4: Method Comparison

ParameterDehydrogenationSM/PO Process
Energy IntensityHigh (endothermic)Moderate
ByproductsBenzene, TolueneAcetophenone, PO
This compound Yield50–60%70–75% (integrated)
Capital Cost$1.2–1.5 billion$2.0–2.5 billion

Scientific Research Applications

Plastics and Resins

Polystyrene Production
this compound is primarily polymerized to produce polythis compound (PS), which is utilized in a range of products due to its favorable properties such as rigidity and ease of molding. The global demand for polythis compound is significant, with applications including:

  • Packaging : Used in disposable cups, containers, and protective packaging materials.
  • Consumer Goods : Toys, kitchenware, and household items.
  • Insulation : Expanded polythis compound (EPS) is widely used for thermal insulation in buildings .

Copolymers
this compound also forms copolymers like acrylonitrile-butadiene-styrene (ABS) and this compound-acrylonitrile (SAN), which are essential in:

  • Automotive Components : Dashboards, bumpers, and interior fittings.
  • Electronics : Housings for various electronic devices .

Synthetic Rubbers

This compound-butadiene rubber (SBR) is the most produced synthetic rubber globally. Its applications include:

  • Tires : SBR is crucial for tire manufacturing due to its durability and performance characteristics.
  • Footwear : Used in soles and other components for enhanced wear resistance .

Coatings and Adhesives

This compound-based compounds are integral in the formulation of coatings and adhesives due to their adhesion properties and resistance to weathering. Applications include:

  • Paints : this compound latex paints are popular for their durability and ease of application.
  • Construction Adhesives : Used for bonding various materials in construction projects .

Global this compound Market Overview

The global this compound market is projected to grow significantly, driven by increasing demand in various sectors:

RegionMarket Share (%)Key Applications
Asia Pacific50%Packaging, Automotive
Europe25%Construction, Consumer Goods
North America15%Electronics, Insulation
Other Regions10%Diverse applications across industries

The packaging sector remains the largest consumer of this compound-based products due to their lightweight nature and durability .

Environmental Considerations

Despite its extensive applications, this compound poses health and environmental concerns. Regulatory bodies are increasingly focusing on its potential risks during production and use. Sustainable practices are being encouraged to mitigate these impacts while maintaining the benefits of this compound-based products .

Case Study: this compound in Insulation Products

A comprehensive analysis conducted by the OECD highlighted the role of this compound in producing insulation materials such as EPS and extruded polythis compound (XPS). These materials are critical in reducing energy consumption in buildings:

  • Energy Efficiency : Insulation made from this compound contributes significantly to energy savings during heating and cooling.
  • Lifecycle Assessment : The study emphasized the importance of evaluating environmental impacts throughout the product lifecycle .

Case Study: this compound in Automotive Applications

Research indicates that this compound-based materials are increasingly used in automotive manufacturing due to their lightweight properties that enhance fuel efficiency:

  • Weight Reduction : The use of ABS and SAN resins allows for lighter vehicle components without compromising safety or performance.
  • Durability : Styrenic materials provide resistance to impact and environmental conditions, making them suitable for exterior parts .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • SBS in Asphalt : Adding 5% SBS increases asphalt's elastic recovery by 60% and reduces temperature susceptibility .
  • ABS Performance : ABS exhibits 5× higher impact resistance than polythis compound due to butadiene domains .
  • MOF-5-Polythis compound : Retains 90% of its surface area after water exposure, unlike pristine MOF-5, which degrades within hours .

Biological Activity

Styrene, a colorless liquid with a sweet odor, is primarily used in the production of polythis compound and other copolymers. Its biological activity has been the subject of extensive research due to its potential health effects on humans and animals. This article provides a detailed overview of the biological activity of this compound, including its metabolism, toxicological effects, and implications for human health.

Metabolism of this compound

This compound is metabolized in the body primarily through cytochrome P450 enzymes, leading to the formation of several metabolites, including this compound oxide (SO), mandelic acid (MA), and phenylglyoxylic acid (PGA). The metabolic pathway is crucial for understanding the compound's biological effects.

  • Absorption : this compound can be absorbed through inhalation, ingestion, and dermal exposure. Studies have shown that airborne this compound concentrations correlate well with urinary excretion levels of its metabolites, MA and PGA .
  • Distribution : Once absorbed, this compound distributes throughout the body and can cross biological membranes easily due to its lipophilic nature.
  • Elimination : this compound and its metabolites are primarily excreted via urine. The kinetics of these processes can vary significantly based on factors such as physical activity and co-exposure to other solvents like acetone .

Carcinogenicity

This compound has been evaluated for its carcinogenic potential through various animal studies.

  • Animal Studies : In laboratory settings, this compound has shown inconsistent results regarding tumor induction. Some studies indicated increased mammary tumors in rats at specific exposure levels, while others found no significant tumorigenic response . In mice, however, specific lung tumors were observed due to unique metabolic pathways involving CYP2F2 enzymes .

Genotoxicity

The genotoxic potential of this compound has been assessed through numerous studies:

  • In Vitro Studies : this compound has produced mixed results in bacterial and mammalian cell assays. While some studies reported negative genotoxic effects, others indicated potential mutations when metabolic activation was involved .
  • In Vivo Studies : Animal studies generally support that this compound does not induce genetic damage at exposure levels that cause systemic toxicity. Recent evaluations have confirmed a lack of mutagenic effects in controlled settings .

Neurotoxicity

Long-term exposure to this compound has been linked to neurobehavioral effects:

  • Cognitive Impairments : Meta-analysis indicates that cumulative exposure to this compound correlates with increased reaction times and impairments in color discrimination tasks. For instance, eight work-years at 20 ppm this compound resulted in a 6.5% increase in reaction time, potentially heightening accident risks .

Case Studies

  • Occupational Exposure : A study involving workers exposed to this compound revealed significant correlations between airborne concentrations and urinary metabolite levels. Factors influencing exposure included job roles and protective measures taken by workers .
  • Developmental Effects : Research on reproductive toxicity showed no adverse effects on fertility or reproductive performance in rats at exposure levels up to 500 ppm. However, some developmental delays were noted at higher concentrations .

Data Summary

Below is a summary table highlighting key findings from various studies on the biological activity of this compound:

Study TypeKey FindingsReference
CarcinogenicityMixed results; increased mammary tumors in rats; lung tumors in mice
GenotoxicityGenerally negative; some positive results with metabolic activation
NeurotoxicityIncreased reaction times; cognitive impairments linked to long-term exposure
Occupational HealthCorrelation between airborne this compound and urinary metabolites
Developmental EffectsNo significant malformations; some growth delays noted

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Styrene
Reactant of Route 2
Styrene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.